REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)N.N(OC(C)(C)C)=O.[S:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1>[Cu]>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([C:18]2[S:17][CH:21]=[CH:20][CH:19]=2)[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N)C=CC1)C
|
Name
|
|
Quantity
|
30.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
copper
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 60° for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for approximately 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a residue
|
Type
|
WASH
|
Details
|
The residue was subjected to column chromatography on silica gel, elution with toluene
|
Type
|
CUSTOM
|
Details
|
The toluene was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a residue which
|
Type
|
CUSTOM
|
Details
|
was rechromatographed on silica gel, elution with n-heptane
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave an oil
|
Type
|
DISTILLATION
|
Details
|
The oil was purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)C=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.9 g | |
YIELD: PERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |